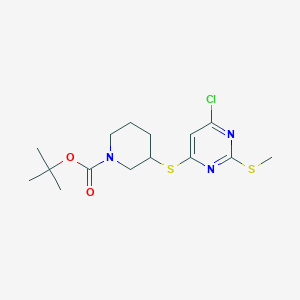![molecular formula C10H10N2O3S2 B13956564 n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide CAS No. 21431-24-3](/img/structure/B13956564.png)
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide is a compound belonging to the benzothiazole family, which is known for its significant biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-methylbenzaldehyde in the presence of a suitable catalyst to form the benzothiazole ring. The resulting intermediate is then sulfonylated using sulfonyl chloride, followed by acetylation to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation and one-pot multicomponent reactions are utilized to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Shares the benzothiazole core but lacks the sulfonyl and acetamide groups.
Benzothiazole-2-sulfonamide: Contains the sulfonamide group but differs in the substitution pattern.
2-Aminobenzothiazole: Lacks the sulfonyl and acetamide groups but is a precursor in the synthesis of n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl and acetamide groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
21431-24-3 |
|---|---|
Formule moléculaire |
C10H10N2O3S2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
N-[(2-methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide |
InChI |
InChI=1S/C10H10N2O3S2/c1-6(13)12-17(14,15)8-3-4-10-9(5-8)11-7(2)16-10/h3-5H,1-2H3,(H,12,13) |
Clé InChI |
RAPPRYUIQZDLTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)







![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)

